molecular formula C8H5F3N2O B1447345 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227580-99-5

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1447345
CAS No.: 1227580-99-5
M. Wt: 202.13 g/mol
InChI Key: DLHKBRCDFNFLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile is a pyridine derivative featuring a hydroxyl group at position 2, a trifluoromethyl (-CF₃) group at position 5, and an acetonitrile (-CH₂CN) substituent at position 2. This compound is part of a broader class of fluorinated pyridine derivatives, which are of interest due to their unique electronic and steric properties imparted by the trifluoromethyl group. The hydroxyl and acetonitrile groups contribute to its polarity, influencing solubility and reactivity.

Properties

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)-1H-pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-13-7(14)3-5(6)1-2-12/h3-4H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHKBRCDFNFLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile typically involves:

  • Protection of reactive hydroxyl groups to prevent side reactions,
  • Condensation reactions to build the pyridine core with desired substituents,
  • Hydrolysis or further functional group transformations to introduce the acetonitrile group,
  • Optimization of reaction conditions to minimize impurities and maximize yield.

A highly referenced method for preparing related pyridine derivatives with trifluoromethyl groups involves the following key steps:

Step No. Reaction Type Description Conditions / Reagents
1 Protection Protection of hydroxyl group on precursor compound (e.g., 2-(4-trifluoromethyl)phenethyl alcohol) Use of protective reagents such as p-methylbenzenesulfonyl chloride or benzenesulfonyl chloride
2 Condensation Condensation of protected intermediate with 5-aminosalicylic acid methyl ester to form a key intermediate Base catalysis using triethylamine, N-diisopropylethylamine, DBU, or pyridine; triethylamine preferred
3 Salification (optional) Formation of salt from crude intermediate using inorganic acids (HCl, H2SO4 preferred) Acid aqueous solutions, sulfuric acid preferred
4 Hydrolysis Hydrolysis of ester intermediate to yield final acid derivative Hydrolysis at 60-100 °C (preferably 80-85 °C) in presence of sulfuric acid under nitrogen bubbling

This method effectively controls meta-isomer impurities and disubstituted impurities by choosing specific protective reagents and optimizing reaction parameters. The hydrolysis step under acidic conditions and inert atmosphere ensures high purity of the final compound.

Reaction Mechanism Insights and Optimization

  • Protection Step: The hydroxyl group on the phenethyl alcohol precursor is protected to prevent side reactions during condensation. Sulfonyl chlorides (e.g., p-methylbenzenesulfonyl chloride) are employed to form sulfonate esters, which are stable under subsequent reaction conditions.

  • Condensation Step: The protected intermediate undergoes nucleophilic substitution or condensation with 5-aminosalicylic acid methyl ester. The base (triethylamine preferred) facilitates deprotonation and promotes the coupling reaction.

  • Salification: Acid treatment converts the crude product into a salt form, improving crystallinity and ease of purification.

  • Hydrolysis: Acidic hydrolysis converts the methyl ester to the carboxylic acid, completing the synthesis of the target compound.

Comparative Data Table of Reaction Parameters

Reaction Step Reagents / Conditions Temperature (°C) Atmosphere Yield (%) Purity Notes
Protection p-Methylbenzenesulfonyl chloride, base Room temp Ambient High Minimizes meta-isomer impurities
Condensation 5-Aminosalicylic acid methyl ester, triethylamine 25-50 Ambient High Controls disubstituted impurities
Salification Sulfuric acid aqueous solution Room temp Ambient - Improves crystallinity
Hydrolysis Sulfuric acid, nitrogen bubbling 80-85 Nitrogen inert High High purity acid product

Summary of Advantages of the Described Preparation Method

  • High yield and purity of the target compound due to selective protection and optimized reaction conditions.
  • Effective removal of isomeric and disubstituted impurities.
  • Use of common reagents and mild conditions suitable for scale-up.
  • Control of hydrolysis under inert atmosphere to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile (Target) Pyridine -OH (position 2), -CF₃ (position 5), -CH₂CN (position 4) C₈H₅F₃N₂O Polar substituents enhance solubility; potential intermediate in drug synthesis .
2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile Pyridine -F (position 2), -CF₃ (position 5), -CH₂CN (position 4) C₈H₄F₄N₂ Increased lipophilicity due to fluorine; isomerism affects reactivity .
2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile Pyridine -NH₂ (position 2), -CF₃ (position 5), -CH₂CN (position 4) C₈H₆F₃N₃ Basic amino group enhances hydrogen bonding; potential for bioactivity modulation .
NS1619 (1,3-dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one) Benzimidazole -OH (phenyl ring), -CF₃ (phenyl and benzimidazole), fused bicyclic structure C₁₅H₉F₆N₂O₂ BK channel activator; cardiac/smooth muscle effects limit therapeutic use .
2-Hydroxy-4-trifluoromethylpyrimidine Pyrimidine -OH (position 2), -CF₃ (position 4) C₅H₃F₃N₂O Dual nitrogen atoms in pyrimidine alter electronic properties; applications in agrochemicals .
4-(Difluoromethyl)-3-fluoro-2-methylpyridine-5-acetonitrile Pyridine -CF₂H (position 4), -F (position 3), -CH₃ (position 2), -CH₂CN (position 5) C₉H₇F₃N₂ Steric hindrance from methyl group; difluoromethyl enhances metabolic stability .

Key Structural and Functional Differences

Core Structure Variations :

  • Pyridine vs. Benzimidazole/Pyrimidine : The target compound’s pyridine ring lacks the dual nitrogen atoms present in pyrimidines or the fused bicyclic structure of benzimidazoles (e.g., NS1619). This impacts electron distribution and binding affinity in biological systems .
  • Substituent Positions : In 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile, fluorine at position 2 reduces acidity compared to the hydroxyl group in the target compound, altering solubility and reactivity .

Functional Group Effects: Hydroxyl (-OH) vs. Amino (-NH₂): The hydroxyl group in the target compound is acidic (pKa ~8–10), while the amino group in its analog is basic (pKa ~9–11), affecting ionization and interaction with biological targets . Trifluoromethyl (-CF₃): This electron-withdrawing group enhances stability and lipophilicity across all analogs, though its position modulates steric effects. For example, in NS1619, dual -CF₃ groups on benzimidazole contribute to its potency as a BK channel activator .

Biological Activity :

  • NS1619 demonstrates significant effects on BK channels but exhibits off-target cardiac and smooth muscle activity, limiting its therapeutic utility .
  • Fluoro derivatives (e.g., 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile) may exhibit improved blood-brain barrier penetration due to increased lipophilicity, though this is speculative without direct data .

Biological Activity

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group is known to enhance the compound's ability to penetrate biological membranes, facilitating its interaction with target biomolecules.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate cell growth and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

Several studies have investigated the anticancer properties of related pyridine derivatives, which may provide insights into the potential effects of this compound:

  • Cytotoxicity Assays : Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of trifluoromethylpyridines showed IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells, indicating strong growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanistic Studies : In vitro studies suggest that these compounds induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase. This mechanism highlights their potential as anticancer agents by promoting programmed cell death in malignant cells .

Antimicrobial Properties

The compound's derivatives have also been evaluated for antimicrobial activity against various pathogens. Preliminary findings indicate that these compounds can inhibit bacterial growth, although specific data for this compound remains limited.

Table 1: Biological Activity Summary

Activity TypeModel Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-79.46
AnticancerA54922.09
AntimicrobialE. coliTBDOngoing Study

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile?

  • Methodology : Synthesis typically involves multi-step reactions. A plausible route includes:

Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution using reagents like trifluoromethylcopper(I) complexes or Umemoto reagents under anhydrous conditions .

Cyanation : Install the acetonitrile group at the 4-position using a palladium-catalyzed cyanation (e.g., Zn(CN)₂ and Pd(PPh₃)₄) .

Hydroxylation : Oxidize the pyridine ring at the 2-position using hydrogen peroxide or m-CPBA in acidic media .

  • Key Considerations : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) and confirm regioselectivity using ¹⁹F NMR .

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • HPLC-MS : Use a reverse-phase C18 column with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .
  • ¹H/¹³C/¹⁹F NMR : Assign peaks using deuterated DMSO or CDCl₃. The trifluoromethyl group typically shows a singlet at ~δ -60 ppm in ¹⁹F NMR .
  • Elemental Analysis : Verify C, H, N, and F content (±0.3% deviation) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Conduct solubility tests at 25°C using the shake-flask method .
  • Stability :

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (e.g., ammonium acetate, pH 6.5) .
  • Light/Temperature : Degrades under UV light. Store at -20°C in amber vials under inert gas .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties of the pyridine ring?

  • Methodology :

  • Computational Studies : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density and HOMO/LUMO orbitals. Compare with non-fluorinated analogs .
  • Experimental Validation : Use cyclic voltammetry to measure redox potentials in acetonitrile (0.1 M TBAPF₆) .
    • Key Finding : The -CF₃ group withdraws electrons, lowering the LUMO energy and enhancing electrophilicity at the 4-position .

Q. What catalytic systems enable functionalization of the acetonitrile group?

  • Approach :

  • Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to replace the nitrile group. Optimize using Pd(OAc)₂ and SPhos ligand .
  • Hydrolysis : Convert nitrile to carboxylic acid using H₂SO₄/H₂O (1:1) at 80°C .
    • Challenges : Avoid side reactions (e.g., trifluoromethyl group displacement) by controlling temperature and catalyst loading .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Case Study :

  • Antimicrobial Agents : React the nitrile group with hydrazine to form tetrazoles, then screen against bacterial strains (e.g., E. coli, MIC assay) .
  • Kinase Inhibitors : Functionalize the hydroxyl group with sulfonyl chlorides and test in enzyme inhibition assays (IC₅₀ determination) .

Q. What strategies resolve tautomerism between hydroxy and keto forms?

  • Methods :

  • X-ray Crystallography : Confirm dominant tautomer in solid state .
  • Dynamic NMR : Monitor tautomeric equilibrium in DMSO-d₆ at variable temperatures (25–80°C) .
    • Outcome : The hydroxy form predominates in polar solvents due to intramolecular hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.